6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione
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Overview
Description
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione is an organic compound with the molecular formula C18H10O4 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon This compound is known for its unique chemical structure, which includes hydroxyl groups at positions 6 and 11, and a methyl group at position 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the oxidation of 8-methyl-7,10-dihydrotetracene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups at positions 6 and 11 can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 6,11-Dihydroxy-5,12-naphthacenedione
- 8-Acetyl-6,11-dihydroxynaphthacene-5,12-dione
- 6,13-Pentacenequinone
Uniqueness
6,11-Dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione is unique due to the presence of a methyl group at position 8, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
69448-11-9 |
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Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
6,11-dihydroxy-8-methyl-7,10-dihydrotetracene-5,12-dione |
InChI |
InChI=1S/C19H14O4/c1-9-6-7-12-13(8-9)19(23)15-14(18(12)22)16(20)10-4-2-3-5-11(10)17(15)21/h2-6,22-23H,7-8H2,1H3 |
InChI Key |
CVUKZVQGTFEMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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